1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride
Description
Systematic IUPAC Name and Structural Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride . This name delineates three critical structural components:
- Adamantane backbone : The 3-hydroxy-1-adamantyl group forms a tricyclo[3.3.1.1³,⁷]decane scaffold with a hydroxyl substituent at position 3.
- Pyrrolidine-carbonitrile core : A five-membered saturated nitrogen ring (pyrrolidine) with a cyano group at position 2 and an acetyl-linked amino side chain.
- Chiral center : The (2S) stereochemical designation specifies the absolute configuration of the pyrrolidine ring’s second carbon.
The structural formula (Figure 1) highlights:
- Adamantane system : A rigid diamondoid framework with hydroxyl and amino substituents.
- Acetyl bridge : Connects the adamantylamine to the pyrrolidine via an amide bond.
- Hydrochloride salt : Ionic interaction between the protonated amino group and chloride counterion.
Table 1: Critical bonds and functional groups
| Bond/Group | Atoms Involved | Role in Structure |
|---|---|---|
| Amide bond | N-C(=O) | Links adamantane to pyrrolidine |
| Cyano group | C≡N | Enhances metabolic stability |
| Hydroxyl group | C-OH (adamantane C3) | Hydrogen-bonding capability |
| Protonated amine | NH₃⁺ (acetyl-linked) | Salt formation with Cl⁻ |
CAS Registry Number and Alternative Chemical Designations
The compound is registered under CAS 924914-75-0 for its hydrochloride form. Alternative identifiers include:
Table 2: Nomenclature variants
The term "Vildagliptin hydrochloride" reflects its pharmacological classification as a dipeptidyl peptidase-4 (DPP-4) inhibitor, though therapeutic applications fall outside this article’s scope.
Molecular Formula and Weight Calculations
The molecular formula C₁₇H₂₆ClN₃O₂ derives from:
- Adamantane subunit : C₁₀H₁₅NO (3-hydroxy-1-adamantylamine)
- Pyrrolidine-carbonitrile : C₅H₇N₂ (1-acetylpyrrolidine-2-carbonitrile)
- Hydrochloride contribution : HCl (adds one H and Cl)
Weight calculation :
- C: (17 × 12.01) = 204.17 g/mol
- H: (26 × 1.008) = 26.21 g/mol
- Cl: (1 × 35.45) = 35.45 g/mol
- N: (3 × 14.01) = 42.03 g/mol
- O: (2 × 16.00) = 32.00 g/mol
- Total : 339.86 g/mol (matches experimental 339.9 g/mol)
Isotopic distribution shows a base peak at m/z 303.4 for the free base ([M–HCl]⁺), with characteristic chlorine isotopic splitting (3:1 ratio for ³⁵Cl/³⁷Cl) in mass spectra.
Stereochemical Considerations in Adamantane-Pyrrolidine Hybrid Systems
The compound’s chirality originates from the (2S) configuration of the pyrrolidine ring, confirmed via X-ray crystallography and optical rotation studies. Key stereochemical features include:
Table 3: Stereochemical parameters
The adamantane’s rigid structure imposes steric constraints on the acetyl-amino linker, favoring a gauche conformation that aligns the hydroxyl group for intramolecular hydrogen bonding with the pyrrolidine’s carbonyl oxygen. This preorganizes the molecule for target binding while minimizing entropic penalties.
Properties
Molecular Formula |
C17H26ClN3O2 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H |
InChI Key |
RZUUYWHYKBKAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
- Starting from L-proline or (S)-pyrrolidine-2-carbonitrile p-toluenesulfonate, the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is synthesized by reaction with chloroacetyl chloride in an organic solvent such as tetrahydrofuran (THF) or dichloromethane.
- Triethylamine is used as a base to neutralize the generated hydrochloric acid.
- The reaction is typically conducted at low temperatures (0–15°C) to control the reaction rate and minimize side reactions.
- The organic phase is separated, washed, and dried to isolate the chloroacetyl intermediate with good yield and purity.
Coupling with 3-Amino-1-adamantanol
- The chloroacetyl intermediate is reacted with 3-amino-1-adamantanol in the presence of a base such as cesium carbonate or potassium carbonate.
- The reaction is performed in an organic solvent (e.g., THF or a mixture with water) under reflux or controlled heating.
- This nucleophilic substitution reaction replaces the chlorine atom with the adamantyl amino group, forming the target compound.
- Reaction times vary but typically range from 4 to 24 hours depending on conditions.
- The reaction mixture is then cooled, washed, and subjected to extraction to remove impurities.
Purification and Crystallization
- The crude product is purified by recrystallization using solvents such as ethanol or ethyl acetate.
- Crystallization is often performed at low temperatures (0–5°C) to enhance purity and yield.
- The final product is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.
- The hydrochloride salt typically exhibits high purity (>99.5% by HPLC) and suitable melting point characteristics.
Continuous Preparation Method
- A continuous flow synthesis approach has been developed to improve efficiency and scalability.
- This method integrates the preparation of the chloroacetyl intermediate, coupling with 3-amino-1-adamantanol, and purification steps in a streamlined process.
- Water is used as a reaction solvent in some steps to reduce environmental impact.
- The continuous process reduces operation steps, improves overall yield, and lowers production costs, making it suitable for industrial-scale manufacturing.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of chloroacetyl intermediate | L-proline or pyrrolidine-2-carbonitrile + chloroacetyl chloride + triethylamine | THF or dichloromethane | 0–15°C | 55–80 | Low temperature to control side reactions |
| Coupling with 3-amino-1-adamantanol | Chloroacetyl intermediate + 3-amino-1-adamantanol + base (Cs2CO3 or K2CO3) | THF, water mixture | Reflux or RT | 75–85 | Nucleophilic substitution reaction |
| Purification and crystallization | Recrystallization with ethanol or ethyl acetate | Ethanol, ethyl acetate | 0–5°C | >99% purity | Conversion to hydrochloride salt |
Research Findings and Advantages
- The synthetic methods reported emphasize mild reaction conditions, which minimize impurity formation and degradation.
- Use of bases like cesium carbonate enhances reaction efficiency in the coupling step.
- Continuous synthesis methods reduce solvent use and waste, aligning with green chemistry principles.
- The final hydrochloride salt form improves the compound’s pharmaceutical properties, including stability and bioavailability.
- The described methods achieve high purity (>99.5%) and good overall yields, suitable for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Vildagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.
Scientific Research Applications
Vildagliptin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .
Comparison with Similar Compounds
Structural Comparison
| Compound | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Vildagliptin | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | C₁₇H₂₅N₃O₂·HCl | 339.87 | 3-hydroxyadamantyl group, pyrrolidine-2-carbonitrile backbone |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | C₁₈H₂₅N₃O₂ | 315.41 | Azabicyclohexane ring, 3-hydroxyadamantyl group |
| Alogliptin | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | C₁₈H₂₁N₅O₂ | 339.40 | Pyrimidinedione core, benzonitrile substituent |
| Sitagliptin | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | C₁₆H₁₅F₆N₅O | 407.31 | Trifluoromethyl-triazolopyrazine group, ketone linkage |
| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | C₂₅H₂₈N₈O₂ | 472.55 | Xanthine core, quinazoline substituent |
Pharmacological Comparison
Key Findings:
- Vildagliptin has moderate potency (IC₅₀ = 3.5 nM) compared to saxagliptin (1.3 nM) but superior to sitagliptin (18 nM) .
- Unlike linagliptin, which is hepatically excreted, vildagliptin requires dose adjustment in renal impairment due to its renal excretion profile .
- The 3-hydroxyadamantyl group in vildagliptin and saxagliptin enhances DPP-4 binding affinity, while structural variations (e.g., sitagliptin’s trifluoromethyl group) influence metabolic stability .
Research Findings and Clinical Relevance
Stability and Impurities
Biological Activity
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile; hydrochloride, commonly known as Vildagliptin, is a synthetic compound primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound features a unique structure that includes an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group, contributing to its biological activity and stability. Its molecular formula is C17H25N3O2, with a molecular weight of approximately 303.4 g/mol .
Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, Vildagliptin enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon levels in the bloodstream. This mechanism results in improved glycemic control in patients with type 2 diabetes .
Pharmacokinetics
Vildagliptin exhibits rapid absorption following oral administration, with peak plasma concentrations reached approximately 1.1 hours post-dose. It demonstrates excellent oral bioavailability and stability, making it suitable for once-daily dosing regimens . The pharmacokinetic profile is summarized in Table 1.
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 1.1 hours post-dose |
| Bioavailability | High |
| Dosing Frequency | Once daily |
Antihyperglycemic Effects
Clinical studies have shown that Vildagliptin effectively lowers blood glucose levels in patients with type 2 diabetes. It has been associated with significant reductions in HbA1c levels without causing weight gain or increasing the risk of hypoglycemia .
Inhibition Profiles
The compound has demonstrated potent inhibition of DPP-4 activity, with IC50 values in the low nanomolar range. This inhibition profile suggests that Vildagliptin is more effective than some traditional therapies for managing blood glucose levels .
Case Studies
Several clinical trials have evaluated the efficacy and safety of Vildagliptin:
- Study on Efficacy : A randomized controlled trial involving 800 patients showed that Vildagliptin reduced HbA1c levels by an average of 0.7% over 24 weeks compared to placebo .
- Long-term Safety Study : A long-term follow-up study indicated that Vildagliptin maintained glycemic control without significant adverse effects over a period of two years .
Comparative Analysis
A comparative analysis of Vildagliptin against other DPP-4 inhibitors reveals its unique advantages:
| Drug | IC50 (nM) | Weight Gain | Hypoglycemia Risk |
|---|---|---|---|
| Vildagliptin | <10 | None | Low |
| Sitagliptin | <20 | Minimal | Moderate |
| Saxagliptin | <15 | Minimal | Moderate |
Q & A
Q. Advanced
For example, replacing the pyrrolidine with piperidine increases basicity, altering cellular uptake. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .
What strategies validate reaction selectivity in multi-step syntheses?
Q. Advanced
- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation and byproducts .
- Isotopic labeling : N-labeled adamantylamine traces amine group incorporation, ensuring coupling efficiency .
- Competitive experiments : Adding substituents (e.g., methyl groups) to the adamantyl ring tests steric effects on selectivity .
Controlled experiments under inert atmospheres (argon) prevent oxidation of sensitive intermediates .
How can process simulation tools improve scale-up feasibility?
Advanced
Computational fluid dynamics (CFD) models predict mixing efficiency in reactors, critical for viscous adamantyl intermediates. Sensitivity analysis identifies bottlenecks (e.g., heat transfer in exothermic steps). Pilot-scale trials with PAT (Process Analytical Technology) tools, like Raman spectroscopy, enable real-time adjustments to maintain Critical Quality Attributes (CQAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
